molecular formula C14H18BNO3 B1393456 Oxindole-7-boronic acid, pinacol ester CAS No. 1150271-45-6

Oxindole-7-boronic acid, pinacol ester

Cat. No.: B1393456
CAS No.: 1150271-45-6
M. Wt: 259.11 g/mol
InChI Key: GDBJVFKVHKDADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Structural Properties

The study of boronic acid derivatives, particularly those based on heterocyclic frameworks such as oxindole, has revolutionized several domains of modern synthetic chemistry. Oxindole-7-boronic acid, pinacol ester, represents a fusion of the pharmacologically privileged oxindole scaffold with the versatile boronic acid functional group, further stabilized as a pinacol ester. This unique combination imparts the molecule with distinct physicochemical and structural properties, making it valuable as a synthetic intermediate and as a probe for structure–activity relationship studies. The following sections provide an in-depth exploration of its chemical identity, structural and physicochemical parameters, historical development, and analytical characterization.

Chemical Identity and Molecular Structure

This compound, is formally named as 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one. Its molecular formula is C₁₄H₁₈BNO₃, and it possesses a molecular weight of 259.11 g/mol. The structure consists of an oxindole core, which is a bicyclic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group at the 2-position. At the 7-position of the benzene ring, a boronic acid moiety is introduced and subsequently protected as a pinacol ester, forming a five-membered 1,3,2-dioxaborolane ring with four methyl groups at the 4,4,5,5 positions.

The connectivity of the molecule is best represented by the following canonical SMILES notation:

O=C1NC2=C(C=CC=C2B3OC(C)(C)C(C)(C)O3)C1

This notation reflects the presence of the oxindole core, the boronic ester linkage, and the steric bulk provided by the pinacol protecting group.

The three-dimensional structure can be visualized as a planar oxindole system with the dioxaborolane ring projecting from the 7-position, oriented orthogonally to the aromatic plane. The boron atom is tetrahedrally coordinated, bonded to two oxygen atoms from the pinacol moiety and to the aromatic ring at the 7-position.

Table 1.1.1. Chemical Identifiers for this compound
Property Value
IUPAC Name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
CAS Number 1150271-45-6
Molecular Formula C₁₄H₁₈BNO₃
Molecular Weight 259.11 g/mol
SMILES O=C1NC2=C(C=CC=C2B3OC(C)(C)C(C)(C)O3)C1
InChI InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)10-6-5-9-7-12(17)16-11(9)8-10/h5-6,8H,7H2,1-4H3,(H,16,17)
InChI Key GDBJVFKVHKDADC-UHFFFAOYSA-N
PubChem CID 46739224
MDL Number MFCD11855966

The presence of the boronic ester at the 7-position is significant, as it allows for further functionalization via Suzuki–Miyaura and related cross-coupling reactions, expanding the utility of this compound as a synthetic building block.

Historical Context in Organoboron Chemistry

The evolution of organoboron chemistry has been marked by several pivotal discoveries that have transformed the field of organic synthesis. The foundational work on organoboron compounds can be traced back to the mid-nineteenth century, with Edward Frankland’s early preparations, but the field remained relatively dormant until the mid-twentieth century. The modern era of organoboron chemistry was inaugurated by the discovery of hydroboration reactions by Herbert C. Brown in the 1950s, which provided a practical route to a wide array of organoboron compounds. Brown’s pioneering work, for which he was awarded the Nobel Prize in Chemistry in 1979, established the importance of boron-containing reagents for the regio- and stereoselective functionalization of organic molecules.

The subsequent development of boronic acids and their esters, particularly the pinacol esters, revolutionized cross-coupling chemistry. The Suzuki–Miyaura reaction, which enables the palladium-catalyzed coupling of boronic acids or esters with aryl or vinyl halides, is now a cornerstone of modern organic synthesis. The introduction of heterocyclic boronic acid derivatives, such as those based on the oxindole scaffold, represents a more recent advance, driven by the need for complex, bioactive molecules in pharmaceutical and materials research.

This compound, is a product of this ongoing evolution. Its synthesis and application reflect the broader trends in organoboron chemistry: the increasing complexity of target molecules, the need for robust and versatile synthetic intermediates, and the integration of heterocyclic frameworks with boronic acid functionality. The pinacol ester form is favored for its enhanced stability, ease of purification, and compatibility with a wide range of reaction conditions, making it a preferred choice for synthetic chemists.

Relationship to Parent Oxindole Scaffold

The oxindole core, also known as 2-indolone, is a privileged scaffold in medicinal chemistry and natural product synthesis. Structurally, oxindole consists of a benzene ring fused to a five-membered lactam (pyrrolidinone) ring, with a carbonyl group at the 2-position. This framework is found in numerous natural products and pharmacologically active compounds, conferring a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

The functionalization of the oxindole ring at various positions has been a central strategy in the development of novel bioactive molecules. Substitution at the 7-position, where the boronic acid pinacol ester is introduced, is particularly significant for several reasons. First, the 7-position is electronically and sterically accessible, allowing for efficient derivatization. Second, the introduction of a boronic ester at this position enables further cross-coupling reactions, facilitating the synthesis of structurally diverse oxindole derivatives. Third, the presence of the boronic acid functionality can modulate the physicochemical properties of the molecule, such as solubility and reactivity, which are critical for both synthetic and biological applications.

The relationship between this compound, and its parent scaffold is thus one of strategic functionalization: the core oxindole structure provides a stable, biologically relevant platform, while the boronic ester group introduces synthetic versatility and potential for further elaboration.

Table 1.3.1. Comparison of Parent Oxindole and this compound
Property Parent Oxindole (2-indolone) This compound
Molecular Formula C₈H₇NO C₁₄H₁₈BNO₃
Molecular Weight 133.15 g/mol 259.11 g/mol
Functional Groups Lactam (amide), aromatic Lactam, aromatic, boronic ester (pinacol)
Substitution Pattern None 7-position: boronic acid pinacol ester
Synthetic Utility Bioactive core Synthetic intermediate, cross-coupling

Physicochemical Properties

The physicochemical properties of this compound, are determined by the interplay between the rigid oxindole core and the flexible, sterically demanding pinacol boronic ester moiety. These properties are critical for its handling, storage, and reactivity in synthetic applications.

Table 1.4.1. Physicochemical Properties of this compound
Property Value
Molecular Formula C₁₄H₁₈BNO₃
Molecular Weight 259.11 g/mol
Appearance Solid (typically white to off-white)
Purity (commercial samples) ≥95% to 98%
Melting Point Data not widely reported; typically solid at room temperature
Solubility Soluble in organic solvents (e.g., dichloromethane, tetrahydrofuran, dimethyl sulfoxide)
Storage Conditions Inert atmosphere, freezer, under -20°C
Stability Stable under dry, inert conditions; sensitive to moisture and prolonged exposure to air
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Heavy Atom Count 19
Covalently-Bonded Unit Count 1

The compound is typically provided as a crystalline or amorphous solid, with high purity (≥95% to 98%) in commercial preparations. Its solubility profile favors organic solvents, which is consistent with the hydrophobic pinacol ester and aromatic oxindole core. The presence of the boronic ester renders the compound sensitive to hydrolysis, necessitating storage under anhydrous, inert conditions, preferably at sub-zero temperatures.

The hydrogen bond donor and acceptor counts, as well as the rotatable bond count, reflect the presence of the amide NH, carbonyl, and boronic ester oxygens, which can participate in non-covalent interactions and influence the compound’s behavior in solution and in the solid state.

Crystallographic and Spectroscopic Characteristics

The detailed structural elucidation of this compound, relies on a combination of crystallographic and spectroscopic techniques. These methods provide insights into the molecular geometry, electronic environment, and purity of the compound.

Crystallographic Data

While single-crystal X-ray diffraction data for this compound, are not widely published in the open literature, the general features of pinacol boronic esters and oxindole derivatives can be extrapolated. The oxindole core adopts a nearly planar conformation, with the five-membered lactam ring fused to the benzene ring. The pinacol boronic ester moiety is attached at the 7-position, with the boron atom tetrahedrally coordinated to two oxygen atoms from the pinacol and to the aromatic ring.

The typical bond lengths and angles for the dioxaborolane ring are as follows:

  • B–O bond length: approximately 1.36–1.38 Å
  • O–B–O bond angle: approximately 110–112°
  • C–B bond length (aromatic): approximately 1.56–1.60 Å

These parameters are consistent with other pinacol boronic esters and contribute to the stability and reactivity of the compound.

Spectroscopic Data

Spectroscopic characterization is essential for confirming the identity and purity of this compound. The following techniques are commonly employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Signals corresponding to the aromatic protons of the oxindole ring (typically 6.5–8.0 ppm), the amide NH (typically 10–12 ppm, broad), and the methyl groups of the pinacol ester (typically 1.0–1.5 ppm, singlet).
  • ¹³C NMR: Resonances for the carbonyl carbon (typically 170–180 ppm), aromatic carbons (110–140 ppm), and methyl carbons of pinacol (24–28 ppm).
  • ¹¹B NMR: A single resonance for the boron atom, typically in the range of 30–35 ppm (relative to boron trifluoride etherate).

Infrared (IR) Spectroscopy:

  • Strong absorption for the lactam carbonyl group (amide C=O) at approximately 1650–1700 cm⁻¹.
  • B–O stretching vibrations associated with the boronic ester at 1350–1400 cm⁻¹.
  • C–H stretching for aromatic and methyl groups at 2850–3050 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular ion peak at m/z = 259.11 (corresponding to the molecular weight).
  • Fragmentation patterns consistent with loss of the pinacol group or cleavage of the oxindole core.
Table 1.5.1. Summary of Key Spectroscopic Features
Technique Characteristic Peaks/Signals
¹H NMR Aromatic protons (6.5–8.0 ppm), NH (10–12 ppm), pinacol methyls (1.0–1.5 ppm)
¹³C NMR Carbonyl (170–180 ppm), aromatics (110–140 ppm), pinacol methyls (24–28 ppm)
¹¹B NMR Single resonance (30–35 ppm)
IR Spectroscopy Amide C=O (1650–1700 cm⁻¹), B–O (1350–1400 cm⁻¹), C–H (2850–3050 cm⁻¹)
Mass Spectrometry Molecular ion at m/z = 259.11

These spectroscopic signatures provide a robust framework for the identification and quality control of this compound in research and industrial settings.

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)10-7-5-6-9-8-11(17)16-12(9)10/h5-7H,8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBJVFKVHKDADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674848
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-45-6
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling-Based Synthesis

  • The most common approach involves the Suzuki-Miyaura coupling reaction, which utilizes palladium catalysts to couple halogenated oxindole derivatives with boronic acid pinacol esters or boronate reagents.
  • Typically, a 7-halogenated oxindole (e.g., 7-bromo- or 7-chloro-oxindole) is reacted with bis(pinacolato)diboron or pinacol boronic acid derivatives under palladium catalysis in the presence of a base.
  • This method offers high selectivity and yields, providing the boronic ester at the 7-position of the oxindole ring.

Transition-Metal-Catalyzed C–H Borylation

  • Direct C–H borylation at the 7-position of oxindole can be achieved using iridium or cobalt catalysts with boron sources such as bis(pinacolato)diboron (B2pin2) or pinacolborane (HBpin).
  • Site-selective C–H activation is facilitated by the electronic and steric environment of the oxindole, often requiring directing groups or substituents to achieve regioselectivity.
  • Iridium-catalyzed borylation is the most prevalent, with bipyridine ligands enhancing catalyst activity and selectivity.
  • The reaction proceeds under mild conditions, often at moderate temperatures, and avoids the need for pre-functionalized halides.

Lithiation Followed by Boronation

  • A classical approach involves lithiation of the oxindole at the 7-position, typically via directed ortho-metalation using strong bases such as n-butyllithium or lithium diisopropylamide (LDA).
  • The lithiated intermediate is then quenched with trialkyl borates (e.g., triisopropyl borate), followed by workup and esterification with pinacol to afford the boronic acid pinacol ester.
  • This method requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Cyclization and Borylative Cyclization Methods

  • Alternative synthetic routes include cyclization of ortho-substituted anilines bearing boron-containing groups or borylative cyclization of suitable precursors to form the oxindole ring with the boronic ester functionality installed.
  • These methods often use Lewis acids or transition-metal catalysts (Pd, Au) to facilitate ring closure and boronate formation in a single step or cascade reaction.

Lewis Acid-Catalyzed and Transition-Metal-Free Borylation

  • Some protocols employ Lewis acids such as boron trifluoride etherate or boron trichloride to catalyze the electrophilic borylation of oxindole derivatives.
  • Transition-metal-free methods have been developed using reagents like pinacolborane under photochemical or base-mediated conditions, offering simpler and cost-effective alternatives.
  • These methods may proceed via single-electron transfer or electrophilic aromatic substitution mechanisms.

Comparative Data on Preparation Methods

Methodology Key Reagents/Catalysts Conditions Yield Range (%) Advantages Limitations
Suzuki-Miyaura Coupling Pd catalysts, 7-halogenated oxindole, B2pin2 Reflux or 50–80°C, base present 60–90 High selectivity, broad substrate scope Requires halogenated precursors
Transition-Metal-Catalyzed C–H Borylation Iridium or cobalt catalysts, B2pin2 or HBpin Mild to moderate temperature 50–85 Direct functionalization, no pre-functionalization Catalyst cost, regioselectivity challenges
Directed Lithiation + Boronation n-BuLi or LDA, trialkyl borate, pinacol Low temperature (-78°C to 0°C) 40–80 Regioselective, well-established Sensitive to moisture, multi-step
Cyclization/Borylative Cyclization Lewis acids (BCl3), Pd or Au catalysts Room temperature to 80°C 40–80 One-pot synthesis, efficient ring formation Substrate-specific, limited scope
Lewis Acid-Catalyzed Borylation BF3·OEt2, B2pin2 or pinacolborane 100–140°C, neat or solvent 20–80 Transition-metal-free, simple setup Higher temperature, moderate yields
Transition-Metal-Free Photochemical or Base-Mediated Borylation Pinacolborane, base or light source Ambient to mild temperature 30–70 Mild conditions, no metals Lower yields, limited substrate scope

Detailed Research Findings

  • Suzuki-Miyaura Coupling: This remains the gold standard for preparing this compound due to its robustness and scalability. Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly used with bases like K3PO4 or Cs2CO3. The reaction proceeds via oxidative addition, transmetalation, and reductive elimination steps, efficiently installing the boronic ester group at the 7-position of the oxindole.

  • C–H Borylation: Iridium-catalyzed C–H borylation using [Ir(cod)(OMe)]2 and bipyridine ligands with B2pin2 has been shown to selectively functionalize the 7-position of oxindole derivatives when the 2-position is blocked or substituted. This method avoids the need for pre-functionalized halides and can be applied to a variety of substituted oxindoles.

  • Directed Lithiation: The use of strong bases to lithiate the 7-position followed by quenching with boron reagents is effective but requires low temperatures and inert atmosphere. The regioselectivity is enhanced by directing groups on the oxindole nitrogen or adjacent positions. Subsequent esterification with pinacol affords the stable boronic ester.

  • Cyclization Approaches: Lewis acid-mediated cyclization of ortho-substituted anilines bearing boron groups can efficiently yield 7-borylated oxindoles. The mechanism involves activation of alkynes or isocyanides by Lewis acids or transition metals, followed by intramolecular nucleophilic attack and boronate formation.

  • Lewis Acid and Metal-Free Methods: Boron trifluoride etherate catalyzes electrophilic borylation of oxindoles with pinacolborane at elevated temperatures, proceeding via carbocation intermediates. Photochemical and base-mediated borylations provide milder alternatives but often with lower yields and substrate limitations.

Chemical Reactions Analysis

Types of Reactions: Oxindole-7-boronic acid, pinacol ester undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxindole derivatives.

    Reduction: Formation of reduced boronic ester compounds.

    Substitution: Reactions with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran.

Major Products: The major products formed from these reactions include various substituted oxindole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Scientific Research Applications

2.1 Medicinal Chemistry
The compound is investigated for its potential therapeutic applications due to its ability to modulate enzyme activities and protein functions. It has shown promise in:

  • Anticancer Research: Oxindole derivatives exhibit cytotoxic effects against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.
  • Antiviral Activity: Studies suggest that oxindole derivatives may inhibit viral replication, making them candidates for antiviral drug development.

2.2 Organic Synthesis
In organic chemistry, oxindole-7-boronic acid, pinacol ester serves as a crucial building block for synthesizing complex molecules. Its utility in:

  • Suzuki Coupling Reactions: This compound is widely used to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals .
  • Synthesis of Bioactive Compounds: It acts as a precursor for various biologically active molecules, including enzyme inhibitors and receptor modulators .

2.3 Biochemical Applications
The compound's ability to form reversible covalent bonds makes it valuable in biochemical assays:

  • Proteomics Research: It facilitates the study of protein interactions and modifications by serving as a reagent that can label proteins selectively.
  • Cell Signaling Studies: By modulating enzyme activities, oxindole-7-boronic acid can influence cellular signaling pathways, providing insights into cellular metabolism and gene expression .

Case Studies and Research Findings

Several studies have documented the efficacy of oxindole derivatives in various applications:

Case Study 1: Anticancer Activity
Research published in the Journal of Medicinal Chemistry demonstrated that specific oxindole derivatives significantly inhibited the growth of cancer cells by targeting the PI3K/Akt signaling pathway. The study highlighted the potential of these compounds as lead candidates for developing new anticancer therapies .

Case Study 2: Enzyme Inhibition
A study focused on the use of oxindole derivatives as inhibitors of D,D-carboxypeptidase R39 revealed that these compounds could effectively reduce enzyme activity at micromolar concentrations. This finding suggests their potential role in developing antibiotics targeting bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of oxindole-7-boronic acid, pinacol ester involves its interaction with molecular targets through boron-oxygen bonds. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Oxindole-7-Boronic Acid, Pinacol Ester and Analogues

Compound Name Molecular Formula Molecular Weight Key Features Applications
This compound C₁₄H₁₈BNO₃* ~275.11† Oxindole core with boronate at 7-position; enhanced stability and solubility Suzuki coupling, drug intermediates
Indole-7-boronic acid, pinacol ester C₁₄H₁₈BNO₂ 243.11 Indole core lacking oxindole ketone; lower molecular weight Biaryl synthesis, fluorescent probes
2-Methylbenzoxazole-7-boronic acid, pinacol ester C₁₄H₁₈BNO₃ 259.11 Benzoxazole core; electron-withdrawing substituents OLED materials, catalytic ligands
2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid, pinacol ester C₁₄H₁₈BNO₄ 275.11 Oxazine ring; additional oxygen enhances polarity Antibacterial agents, polymer synthesis
7-Chloroquinoline-4-boronic acid, pinacol ester C₁₅H₁₇BClNO₂ 289.57 Chloroquinoline core; halogen enhances electrophilicity Antimalarial drug intermediates

*Assumed based on structural similarity to oxindole derivatives (e.g., ).
†Exact molecular weight depends on substituents.

Reactivity in Cross-Coupling Reactions
  • This compound : The electron-deficient oxindole core may slightly reduce boronate reactivity compared to indole derivatives, but the pinacol ester ensures stability during storage and handling .
  • Indole-7-boronic acid, pinacol ester : Higher reactivity in Suzuki couplings due to the electron-rich indole core, enabling rapid coupling with aryl halides .
  • Imidazo[1,2-a]pyridine derivatives : Substitution at the 6- or 7-position (e.g., ) allows regioselective coupling, critical for pharmaceutical scaffolds.
Solubility and Stability
  • Pinacol esters universally exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to free boronic acids. For example, phenylboronic acid pinacol ester is >10× more soluble in chloroform than phenylboronic acid .
  • Oxindole derivatives may show moderate solubility in polar aprotic solvents (e.g., DMF) due to the oxindole ketone, whereas benzoxazole and quinoline analogues are more lipophilic .

Biological Activity

Oxindole-7-boronic acid, pinacol ester (CAS Number: 1150271-45-6) is a boronic ester derivative of oxindole, recognized for its diverse biological activities. This compound's unique structure enables it to interact with various biological targets, making it a significant focus in medicinal chemistry and organic synthesis.

  • Molecular Formula : C14H18BNO3
  • Purity Limit : ≥ 98%
  • Storage Temperature : Room Temperature

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This characteristic allows it to modulate enzyme activities and influence cellular processes such as:

  • Cell Signaling : Interactions with key signaling molecules can alter pathways involved in cell proliferation and differentiation.
  • Gene Expression : The compound can affect transcription factors and other regulatory proteins, leading to changes in gene expression profiles.
  • Cellular Metabolism : By interacting with metabolic enzymes, it can influence metabolic pathways crucial for cell survival and function .

Biological Activities

Research indicates that oxindole derivatives exhibit various biological activities, including:

Case Studies and Research Findings

  • Antitumor Activity :
    • A study assessed the in vitro antitumor effects of boronate derivatives against several cancer cell lines (HCT116, MCF-7, A549). Results indicated significant cytotoxicity, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition :
    • Oxindole derivatives have been investigated for their role as enzyme inhibitors. For example, they were shown to inhibit certain kinases involved in cancer progression. The selectivity of these compounds towards specific kinases enhances their therapeutic potential .
  • Cellular Effects :
    • Research highlighted that oxindole derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways. This property is particularly relevant for developing targeted cancer therapies .

Data Table: Biological Activities of Oxindole Derivatives

Activity TypeDescriptionReference
AnticancerInhibition of cell proliferation in multiple cancer lines
AntiviralPotential effects against viral pathogens
Enzyme InhibitionSelective inhibition of kinases
Apoptosis InductionInduction of programmed cell death

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the oxindole core and boronic ester group. Key signals include the pinacol methyl groups (~1.2–1.3 ppm) and the oxindole NH (~10 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₅H₁₉BNO₃).
  • Infrared Spectroscopy (IR) : B-O stretches (~1350 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) confirm functional groups .
  • HPLC/Purity Analysis : Ensure >95% purity for reproducibility in downstream applications .

How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving Oxindole-7-boronic acid pinacol ester to minimize undesired by-products?

Q. Advanced

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) to balance activity and selectivity. Pd(dppf)Cl₂ is often effective for sterically hindered substrates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) may enhance solubility, while toluene reduces side reactions like protodeboronation .
  • Stoichiometry : Maintain a 1:1.2 ratio of halide to boronic ester to prevent excess reagent accumulation.
  • Temperature Control : Lower temperatures (e.g., 60°C) reduce decomposition, while higher temps (110°C) accelerate sluggish couplings .

What strategies are effective for resolving contradictions in reactivity data when using Oxindole-7-boronic acid pinacol ester in heterocyclic synthesis?

Q. Advanced

  • Mechanistic Studies : Use DFT calculations to model transition states and identify electronic effects (e.g., oxindole’s electron-withdrawing nature slowing transmetallation) .
  • By-Product Analysis : Characterize unexpected products (e.g., deboronated oxindole or homocoupled dimers) via LC-MS and adjust conditions accordingly .
  • Substituent Effects : Compare reactivity with analogues (e.g., 7-methoxy or 7-bromo oxindole boronic esters) to isolate steric/electronic contributions .

What are the primary research applications of Oxindole-7-boronic acid pinacol ester in medicinal chemistry?

Q. Basic

  • Kinase Inhibitor Development : The oxindole scaffold is a core motif in ATP-competitive kinase inhibitors (e.g., Sunitinib analogues). The boronic ester enables late-stage diversification via cross-coupling .
  • Proteolysis-Targeting Chimeras (PROTACs) : The boronic ester serves as a warhead for covalent binding to target proteins .
  • SAR Studies : Facilitates rapid synthesis of derivatives to explore structure-activity relationships .

How does the electronic environment of the oxindole core influence the reactivity of the boronic ester group in cross-coupling reactions?

Q. Advanced

  • Electron-Withdrawing Effects : The oxindole’s lactam group withdraws electron density, reducing boronic ester reactivity. This necessitates stronger bases (e.g., Cs₂CO₃) or elevated temperatures .
  • Steric Hindrance : Substituents at the 3-position of oxindole may hinder catalyst access, requiring bulkier ligands (e.g., XPhos) .
  • Comparative Studies : Benchmark against non-oxindole boronic esters (e.g., benzofuran-7-boronic esters) to quantify electronic effects via Hammett plots .

What are the best practices for storing Oxindole-7-boronic acid pinacol ester to ensure long-term stability?

Q. Basic

  • Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of the boronic ester.
  • Low Temperature : Keep at –20°C in airtight, light-resistant containers.
  • Desiccation : Use molecular sieves to avoid hydrolysis, which generates boronic acids and pinacol .

How can researchers troubleshoot low yields in Sonogashira couplings involving Oxindole-7-boronic acid pinacol ester?

Q. Advanced

  • Co-Catalyst Optimization : Add CuI (1–10 mol%) to enhance alkyne activation.
  • Solvent Selection : Use DMF or DME for improved solubility of alkynyl partners.
  • Substrate Compatibility : Ensure alkyne partners lack protic groups (e.g., -OH) that deactivate Pd .

What computational methods are recommended for predicting the reactivity of Oxindole-7-boronic acid pinacol ester in novel reactions?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the oxindole core.
  • Molecular Dynamics (MD) : Simulate Pd-catalyst interactions to predict steric clashes .
  • Machine Learning : Train models on existing Suzuki-Miyaura datasets to forecast optimal conditions .

How can researchers validate the role of Oxindole-7-boronic acid pinacol ester in catalytic cycles?

Q. Advanced

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps.
  • In Situ Monitoring : Use ¹¹B NMR to track boronic ester consumption and intermediate formation .
  • Control Experiments : Test reactions without Pd catalysts to confirm metal-dependent pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxindole-7-boronic acid, pinacol ester
Reactant of Route 2
Reactant of Route 2
Oxindole-7-boronic acid, pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.